Regulatory Pharmacopoeial Identity: (S)-Montelukast as EP Impurity A with a Compendial Acceptance Limit of ≤0.15%
The (S)-enantiomer is codified as Montelukast EP Impurity A in the European Pharmacopoeia monograph. The compendial acceptance criterion mandates that the S optical isomer content in montelukast sodium drug substance must not exceed 0.15% (≤0.15%) . This threshold is established because the pharmacologically active enantiomer is exclusively the (R)-form; the (S)-isomer is an undesired synthesis byproduct with no known therapeutic activity . By contrast, the (R)-montelukast sodium active pharmaceutical ingredient is specified at 98.0–102.0% assay on the anhydrous basis .
| Evidence Dimension | Pharmacopoeial acceptance limit for enantiomeric impurity |
|---|---|
| Target Compound Data | ≤0.15% (maximum permitted level in montelukast sodium drug substance) |
| Comparator Or Baseline | (R)-montelukast sodium: 98.0–102.0% assay specification (anhydrous basis) |
| Quantified Difference | The S-enantiomer is regulated as a trace-level impurity (≤0.15%), whereas the R-enantiomer constitutes the entire active moiety; a >650-fold difference in permitted abundance |
| Conditions | European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Montelukast Sodium |
Why This Matters
Procurement of (S)-montelukast as a characterized reference standard of Impurity A enables laboratories to comply with regulatory impurity testing requirements for ANDA and NDA submissions, a function that neither (R)-montelukast API nor generic CysLT1 antagonist research compounds can fulfill.
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- [2] Maddala VL, Kakumani KK, Chimalakonda KR, Polisetty S, Ray PC. Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry. 2013;4(1):26971. doi:10.4236/ajac.2013.41008. View Source
- [3] DrugFuture. Montelukast Sodium. Chemical Abstracts and Pharmacopoeial Monograph Summary. Available at: https://www.drugfuture.com. View Source
